An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane
An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dioxabicyclo[3.1.0]hexane, also commonly known as 3,4-epoxytetrahydrofuran, is a bicyclic organic compound featuring a fused tetrahydrofuran and oxirane (epoxide) ring system.[1][2] Its chemical formula is C₄H₆O₂.[1][2] The inherent ring strain of the epoxide moiety makes this molecule a versatile and reactive intermediate in organic synthesis. It serves as a valuable building block in the creation of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[3] This guide provides a detailed technical overview of its properties, synthesis, reactivity, and significance in drug discovery and natural product biosynthesis.
Physicochemical and Spectroscopic Data
A compilation of essential quantitative data for 3,6-Dioxabicyclo[3.1.0]hexane is provided for easy reference.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 285-69-8[1][2] |
| Molecular Formula | C₄H₆O₂[1][2] |
| Molecular Weight | 86.09 g/mol [1][2] |
| Appearance | Clear yellow liquid |
| Boiling Point | 44 °C at 10 mmHg |
| Density | 1.237 g/mL |
| Refractive Index (n²⁰/D) | 1.445 - 1.449 |
| Water Solubility | Moderately soluble |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Spectrum available at ChemicalBook[4] |
| ¹³C NMR | Spectrum available at ChemicalBook[4] |
| Infrared (IR) | Spectrum available at ChemicalBook[4] |
| Mass Spectrometry (MS) | Spectrum available at ChemicalBook[4] |
Note: For detailed spectra and peak assignments, direct consultation of the referenced spectral database is recommended.
Synthesis and Reactivity
Synthetic Protocols
The primary route to 3,6-Dioxabicyclo[3.1.0]hexane is the epoxidation of 2,5-dihydrofuran.
This is a classic and reliable laboratory method for epoxidation.
Experimental Protocol (General):
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2,5-dihydrofuran (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM).
-
Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in DCM to the stirred solution of 2,5-dihydrofuran. The temperature should be maintained below 10 °C during the addition.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid product evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 3,6-dioxabicyclo[3.1.0]hexane.
A more sustainable method employs hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst, such as titanosilicate Ti-MWW.[5] This approach achieves high conversion (>95%) and selectivity (>99%) with water as the only byproduct.[5]
Experimental Protocol (General): [5]
-
Charge a batch reactor with 2,5-dihydrofuran, the Ti-MWW catalyst, and a suitable solvent like methanol.
-
Add a 30% aqueous solution of hydrogen peroxide to the reactor.
-
Heat the stirred reaction mixture to approximately 60 °C for the duration required to achieve full conversion, as monitored by GC.
-
After cooling the reaction mixture, the solid catalyst is removed by filtration.
-
The product is then isolated from the filtrate by distillation.
Key Chemical Reactions: Nucleophilic Ring-Opening
The high ring strain of the epoxide allows for facile ring-opening by a wide range of nucleophiles. This reaction is fundamental to the utility of 3,6-dioxabicyclo[3.1.0]hexane as a synthetic intermediate. The regiochemistry is dictated by the reaction conditions.
-
Basic or Neutral Conditions: The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.
-
Acidic Conditions: The epoxide oxygen is protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon, which can better accommodate the developing partial positive charge in the transition state.
The synthesis of amino alcohols is a common application of this reaction.
Experimental Protocol (General):
-
Combine 3,6-dioxabicyclo[3.1.0]hexane (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent such as isopropanol or acetonitrile.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting trans-amino alcohol product by column chromatography on silica gel or by crystallization.
Role in Drug Development and Biology
The 3,6-dioxabicyclo[3.1.0]hexane scaffold is present in several important biologically active molecules, highlighting its significance in medicinal chemistry.
-
HIV Protease Inhibitors: It is a key structural component of the FDA-approved HIV protease inhibitor, nelfinavir.[5]
-
Natural Products: This moiety is found in a variety of natural products with potent biological activities. Examples include the verrucosidins, a class of fungal polyketides with antitumor and neurological activities, and penitalarin D, a trinor-sesterterpenoid from a marine-derived fungus.[6][7][8][9]
-
Enzyme Inhibitors: The bicyclic system is a valuable building block for the synthesis of inhibitors for enzymes such as cathepsin K, a target for the treatment of osteoporosis.[5]
The rigid, bicyclic nature of the 3,6-dioxabicyclo[3.1.0]hexane core can serve as a conformational anchor, positioning key functional groups for optimal binding to biological targets.
Visualizations
Biosynthesis of the 3,6-Dioxabicyclo[3.1.0]hexane Ring in Deoxyverrucosidin
Caption: Enzymatic cascade for the formation of the 3,6-Dioxabicyclo[3.1.0]hexane ring in deoxyverrucosidin biosynthesis.[10]
General Mechanism of Nucleophilic Ring-Opening
Caption: General Sₙ2 mechanism for the nucleophilic ring-opening of 3,6-Dioxabicyclo[3.1.0]hexane.
Experimental Workflow: Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of 3,6-Dioxabicyclo[3.1.0]hexane.
References
- 1. 3,6-Dioxabicyclo[3.1.0]hexane | C4H6O2 | CID 67511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. China 3,6-Dioxabicyclo[3.1.0]Hexane Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 4. 3,4-Epoxytetrahydrofuran(285-69-8) 1H NMR spectrum [chemicalbook.com]
- 5. Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst , Ti-MWW - Green Chemistry (RSC Publishing) DOI:10.1039/B511594A [pubs.rsc.org]
- 6. Exploring Verrucosidin Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Marine Drugs | August 2025 - Browse Articles [mdpi.com]
- 10. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
